3,3-Difluorobutane-1-sulfonamide
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Overview
Description
3,3-Difluorobutane-1-sulfonamide is an organosulfur compound characterized by the presence of two fluorine atoms attached to the third carbon of a butane chain, along with a sulfonamide group at the first carbon
Preparation Methods
The synthesis of 3,3-Difluorobutane-1-sulfonamide typically involves the introduction of fluorine atoms and a sulfonamide group into a butane backbone. One common synthetic route includes the reaction of 3,3-difluorobutylamine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to prevent side reactions and ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3,3-Difluorobutane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used.
Addition Reactions: The fluorine atoms on the butane chain can participate in addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3-Difluorobutane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and fluorinated molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3,3-Difluorobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
3,3-Difluorobutane-1-sulfonamide can be compared with other similar compounds, such as:
3,5-Difluorobenzenesulfonamide: This compound has a benzene ring instead of a butane chain, leading to different chemical properties and applications.
3,3-Difluoroallyl Sulfide:
Sulfonimidates: These compounds have a similar sulfonamide group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine atoms and a sulfonamide group on a butane backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-difluorobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO2S/c1-4(5,6)2-3-10(7,8)9/h2-3H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUDXZGKDHONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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